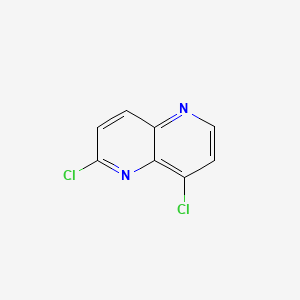

2,8-Dichloro-1,5-naphthyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,8-dichloro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSPSOSBJIWVGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CN=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345876 | |

| Record name | 2,8-dichloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28252-76-8 | |

| Record name | 2,8-dichloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-dichloro-1,5-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2,8-dichloro-1,5-naphthyridine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,8-dichloro-1,5-naphthyridine, a key heterocyclic intermediate in the development of novel therapeutics. This document details its chemical and physical properties, safety information, synthetic protocols, and its application in the synthesis of targeted inhibitors for various signaling pathways implicated in cancer and other diseases.

Core Compound Properties and Safety Information

This compound is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its two reactive chlorine atoms allow for selective functionalization, making it an ideal scaffold for creating diverse libraries of compounds for drug screening.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 28252-76-8 | [1][2] |

| Molecular Formula | C₈H₄Cl₂N₂ | [1] |

| Molecular Weight | 199.04 g/mol | [1][2] |

| Exact Mass | 197.975 u | [1] |

| Physical Form | Light brown solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Table 1: Physicochemical properties of this compound.

Safety and Handling

This compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Synthesis and Reactivity

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms, enabling sequential and site-selective modifications.

General Synthesis of the 1,5-Naphthyridine Core

The 1,5-naphthyridine scaffold can be synthesized through various methods, including the Skraup synthesis from 3-aminopyridine derivatives or through cyclization reactions involving Meldrum's acid.[3][4] A general approach to a 2,8-disubstituted-1,5-naphthyridine is outlined in Figure 1.

Key Functionalization Reactions

The chlorine atoms at the 2 and 8 positions are susceptible to nucleophilic aromatic substitution and participate readily in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. A general protocol for the Suzuki coupling of a halo-1,5-naphthyridine is as follows:

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid or boronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the boronic acid/ester (1.1-2.2 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (0.02-0.10 eq.).

-

Add the anhydrous solvent.

-

Heat the reaction mixture at 80-120 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. A general protocol for the amination of a halo-1,5-naphthyridine is provided below:

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, BINAP)

-

Base (e.g., Cs₂CO₃, NaOtBu)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.2-1.5 eq.), the base (1.4-2.0 eq.), the palladium catalyst (0.01-0.05 eq.), and the phosphine ligand (0.02-0.10 eq.) in an oven-dried reaction vessel.

-

Add the anhydrous solvent.

-

Seal the vessel and heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to ambient temperature.

-

Work up the reaction by diluting with an organic solvent and washing with water and brine.

-

Dry the organic phase, remove the solvent in vacuo, and purify the residue by flash chromatography.[5]

Applications in Drug Discovery

This compound is a key starting material for the synthesis of inhibitors targeting several important signaling pathways in human diseases.

Inhibition of c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion.[1] Aberrant c-Met signaling is implicated in various cancers.[1][6] Derivatives of this compound have been developed as c-Met kinase inhibitors.

Targeting DYRK1A Kinase

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurodevelopmental disorders and certain cancers.[7][8] The 1,5-naphthyridine scaffold has been utilized to develop potent and selective inhibitors of DYRK1A.

Bromodomain Inhibition

Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a key role in the regulation of gene expression.[3] Dysregulation of bromodomain-containing proteins is associated with cancer and inflammation. The 1,5-naphthyridine core has been explored for the development of bromodomain inhibitors.

Conclusion

This compound is a valuable and versatile scaffold in modern drug discovery. Its straightforward functionalization through established synthetic protocols allows for the generation of diverse chemical entities. The demonstrated utility of its derivatives as potent and selective inhibitors of key biological targets such as c-Met, DYRK1A, and bromodomains underscores its importance for the development of novel therapeutics in oncology and beyond. This guide provides a foundational resource for researchers looking to leverage the potential of this privileged heterocyclic core.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BROMO Protein Domain | Cell Signaling Technology [cellsignal.com]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. c-MET [stage.abbviescience.com]

- 7. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,8-Dichloro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Dichloro-1,5-naphthyridine is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its rigid, planar structure and the presence of two reactive chlorine atoms make it a versatile scaffold for the synthesis of a wide range of substituted naphthyridine derivatives. This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed synthesis protocol, and the significant role of its derivatives in targeting key signaling pathways in infectious diseases.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively reported in peer-reviewed literature. The following tables summarize the available data for the target compound and provide context from closely related isomers. Researchers are advised to perform experimental determination for precise values where data is not available.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₄Cl₂N₂ | [Source: PubChem] |

| Molecular Weight | 199.04 g/mol | [Source: PubChem] |

| CAS Number | 28252-76-8 | [Source: PubChem] |

| Appearance | Likely a solid | Based on related compounds |

| Melting Point | Data not available | The isomer, 2,4-dichloro-1,5-naphthyridine, has a melting point of 140 °C. |

| Boiling Point | Data not available | - |

| Solubility | Data not available | General solubility for naphthyridines suggests solubility in organic solvents like DMSO and DMF. |

| pKa | Data not available | The pKa of the parent 1,5-Naphthyridine is 2.91. |

| logP (calculated) | 2.8 | Predicted value. |

Synthesis and Experimental Protocols

This compound is primarily synthesized from 1,5-naphthyridine-2,8-dione (also known as 2,8-dihydroxy-1,5-naphthyridine). The following protocol is a detailed method for this conversion.

Synthesis of this compound

Reaction Scheme:

Synthesis of this compound.

Experimental Protocol:

-

Reactant Preparation: A mixture of 1,5-naphthyridine-2,8-dione is prepared.

-

Chlorination: Phosphorus oxychloride (POCl₃) is added to the starting material.

-

Reaction Conditions: The reaction mixture is heated to 100 °C for 1 hour.[1]

-

Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice.

-

Purification: The resulting precipitate is filtered, washed with water, and dried to yield this compound.

Characterization Methods:

The successful synthesis of this compound can be confirmed using the following standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the chlorine atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the absence of hydroxyl groups from the starting material and the presence of characteristic C-Cl bonds.

-

Melting Point Analysis: To determine the melting point and assess the purity of the compound.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, further confirming the empirical formula.

Role in Drug Discovery and Development

This compound is a key intermediate in the synthesis of a class of potent antimalarial agents. These compounds are designed to inhibit Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), an enzyme essential for the parasite's life cycle.

PfPI4K Signaling Pathway and Inhibition

The this compound core is functionalized at the 2 and 8 positions to produce derivatives that are active inhibitors of PfPI4K. The general workflow for the synthesis of these inhibitors is outlined below.

Synthetic workflow and inhibitory action.

The substituted 2,8-diaryl-1,5-naphthyridine derivatives have demonstrated significant efficacy in reducing parasitemia in mouse models of Plasmodium falciparum malaria. The optimization of substituents at the 2 and 8 positions is crucial for improving the physicochemical and pharmacokinetic properties of these inhibitors, such as aqueous solubility and oral bioavailability.

The signaling pathway affected by these inhibitors is central to the parasite's survival. PfPI4K is a lipid kinase that plays a critical role in the parasite's intracellular development and trafficking of proteins.

Inhibition of the PfPI4K signaling pathway.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutics. While comprehensive experimental data on its physicochemical properties are limited, its role as a precursor to potent antimalarial agents targeting PfPI4K is well-established. This guide provides researchers with the foundational knowledge of its synthesis and a clear understanding of the biological context in which its derivatives are being investigated, thereby facilitating further research and development in this critical area of medicinal chemistry.

References

An In-depth Technical Guide to 2,8-Dichloro-1,5-naphthyridine

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,8-Dichloro-1,5-naphthyridine, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the compound's key molecular data, and presents a conceptual workflow for its synthesis and purification.

Core Molecular and Physical Data

This compound is a chlorinated heterocyclic compound. Its fundamental properties are summarized below, providing a foundational dataset for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₂N₂ | [1][2][3][4] |

| Molecular Weight | 199.04 g/mol | [1][2][5] |

| Exact Mass | 197.975 Da | [1] |

| Monoisotopic Mass | 197.97516 Da | [3] |

| CAS Number | 28252-76-8 | [2] |

| InChIKey | PSSPSOSBJIWVGU-UHFFFAOYSA-N | [1] |

Physicochemical Properties and Descriptors

Computational predictions of the compound's physicochemical properties offer insights into its behavior in biological and chemical systems.

| Descriptor | Predicted Value | Source |

| XLogP3 | 2.8 | [1] |

| Topological Polar Surface Area (TPSA) | 25.8 Ų | [1] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Rotatable Bonds | 0 | [5] |

Conceptual Experimental Workflow: Synthesis and Purification

The following diagram illustrates a generalized workflow for the chemical synthesis and subsequent purification of this compound. This process is fundamental to obtaining a high-purity compound suitable for experimental and developmental applications.

Detailed Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound require access to proprietary or subscription-based chemical literature, a general methodology can be inferred from standard organic chemistry practices for the synthesis of similar heterocyclic compounds.

1. Synthesis of the Naphthyridine Core:

-

Reaction: The synthesis would likely begin with the construction of the 1,5-naphthyridine bicyclic system. This can often be achieved through condensation reactions, such as the Skraup or Doebner-von Miller reaction, using appropriate aminopyridine and α,β-unsaturated aldehyde or ketone precursors.

-

Reaction Conditions: These reactions are typically carried out in the presence of an acid catalyst (e.g., sulfuric acid) and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene). The reaction temperature and time are critical parameters that would need to be optimized.

2. Dichlorination of the Naphthyridine Intermediate:

-

Precursor: The synthesized naphthyridine core would likely be converted to a dihydroxy- or dioxo- intermediate (a naphthyridinedione).

-

Chlorination Reaction: The key chlorination step would involve treating the intermediate with a strong chlorinating agent. Reagents such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃ are commonly used for this type of transformation.

-

Reaction Conditions: The reaction is typically performed at elevated temperatures (reflux) to ensure complete conversion. The reaction time can vary from a few hours to overnight.

3. Work-up and Isolation:

-

Quenching: Upon completion, the reaction mixture is carefully quenched, often by pouring it onto crushed ice to decompose the excess chlorinating agent.

-

Neutralization and Extraction: The acidic mixture is then neutralized with a base (e.g., sodium carbonate or ammonia solution) to precipitate the crude product. The solid can be collected by filtration, or the aqueous mixture can be extracted with an appropriate organic solvent (e.g., dichloromethane or chloroform).

-

Drying and Evaporation: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

4. Purification:

-

Recrystallization or Chromatography: The crude product is then purified. Recrystallization from a suitable solvent (e.g., ethanol, acetonitrile, or toluene) is a common method. Alternatively, for higher purity, column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) would be employed.

5. Characterization:

-

Structural Verification: The identity and purity of the final product would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and possibly Infrared (IR) spectroscopy. The melting point of the purified solid would also be determined and compared to literature values.

References

- 1. echemi.com [echemi.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. PubChemLite - this compound (C8H4Cl2N2) [pubchemlite.lcsb.uni.lu]

- 4. 2,4-Dichloro-1,5-naphthyridine | CAS: 28252-82-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. chemscene.com [chemscene.com]

Navigating the Solubility Landscape of 2,8-Dichloro-1,5-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,8-Dichloro-1,5-naphthyridine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides an in-depth overview of the solubility profile of this compound, based on available data for structurally related compounds. Due to the absence of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility expectations and furnishes detailed experimental protocols for its precise determination.

Introduction to this compound

The 1,5-naphthyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The introduction of chloro-substituents at the 2 and 8 positions significantly influences the molecule's electronic and steric properties, thereby affecting its physicochemical characteristics, including solubility. Accurate solubility data is a critical parameter for researchers, influencing solvent selection for chemical reactions, crystallization processes, and the preparation of stock solutions for biological screening.

Expected Solubility Profile

It is anticipated that this compound will exhibit low solubility in non-polar solvents such as hexanes and other aliphatic hydrocarbons. Its solubility is expected to be moderate in solvents of intermediate polarity like dichloromethane, chloroform, and ethyl acetate. Higher solubility is predicted in polar aprotic solvents , particularly Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), which are known to effectively solvate a wide range of organic compounds. The presence of the two chlorine atoms increases the molecular weight and potentially the crystal lattice energy, which can contribute to poor solubility in many common solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Aliphatic | Hexane, Cyclohexane | Poor | "Like dissolves like" principle; the polar nature of the naphthyridine core and chloro-substituents leads to weak interactions with non-polar solvents. |

| Non-polar Aromatic | Toluene, Benzene | Poor to Moderate | π-π stacking interactions may provide some solubility, but the polarity of the dichloronaphthyridine will limit extensive dissolution. |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions with the solute. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Poor to Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall non-polar character of the solvent may limit solubility. |

| Esters | Ethyl acetate (EtOAc) | Moderate | Ethyl acetate offers a balance of polarity and can solvate the molecule to a reasonable extent. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | The polar carbonyl group can interact favorably with the solute. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate | The hydroxyl group can act as a hydrogen bond donor and acceptor, but the overall polarity might not be optimal for this specific compound. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Good | These solvents have high dielectric constants and are excellent at solvating a wide range of organic molecules, including heterocyclic compounds. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following section details a robust protocol based on the widely accepted shake-flask method.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of analytical grade organic solvents (as listed in Table 1)

-

Equipment:

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Shake-Flask Method Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials at a moderate speed to facilitate the complete separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature to obtain the mass of the dissolved solid.

-

-

Quantification (Alternative to Gravimetric Analysis):

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., a solvent in which it is freely soluble, like DMF or DMSO).

-

Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.

-

Analyze the standards using a validated analytical method (e.g., HPLC-UV).

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent used for the standards.

-

Analyze the diluted sample using the same analytical method and determine the concentration from the calibration curve.

-

-

Data Calculation and Reporting:

-

Calculate the solubility in units of mg/mL or mol/L.

-

Repeat the experiment at least in triplicate for each solvent and report the mean solubility and standard deviation.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While quantitative solubility data for this compound remains to be definitively established in the literature, this technical guide provides a foundational understanding of its expected solubility behavior in a range of organic solvents. The provided detailed experimental protocol for the shake-flask method offers a standardized approach for researchers to determine precise solubility values. Obtaining this critical physicochemical data will undoubtedly facilitate the seamless integration of this important heterocyclic scaffold into drug discovery and development pipelines. Researchers are strongly encouraged to perform these experimental evaluations to acquire the specific data necessary for their applications.

2,8-Dichloro-1,5-naphthyridine: A Technical Guide to Structural Elucidation and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and analysis of 2,8-dichloro-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the available physicochemical data, outlines experimental protocols for its synthesis and characterization, and visualizes its structure and relevant biochemical pathways.

Physicochemical Properties

This compound is a chlorinated derivative of the 1,5-naphthyridine scaffold. The following table summarizes its key physicochemical properties based on available data.

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₂N₂ | PubChem[1] |

| Molecular Weight | 199.04 g/mol | PubChem[1] |

| CAS Number | 28252-76-8 | - |

| SMILES | C1=CC(=NC2=C(C=CN=C21)Cl)Cl | PubChem[1] |

| InChI | InChI=1S/C8H4Cl2N2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H | PubChem[1] |

| InChIKey | PSSPSOSBJIWVGU-UHFFFAOYSA-N | PubChem[1] |

Structural Elucidation Data

Crystallographic Data

Crystallographic data from X-ray diffraction analysis would provide precise information on the three-dimensional structure of the molecule, including bond lengths and angles.

| Parameter | Value (Å or °) |

| Bond Lengths | |

| C-C | Data not available |

| C-N | Data not available |

| C-Cl | Data not available |

| Bond Angles | |

| C-C-C | Data not available |

| C-N-C | Data not available |

| C-C-Cl | Data not available |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| Proton Resonances | Data not available | - | - | - |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||

| Carbon Resonances | Data not available | - |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

| Data not available | - | - |

Mass Spectrometry (MS)

Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 198.98244 |

| [M+Na]⁺ | 220.96438 |

| [M-H]⁻ | 196.96788 |

| [M+NH₄]⁺ | 216.00898 |

| [M+K]⁺ | 236.93832 |

| [M]⁺ | 197.97461 |

Experimental Protocols

The synthesis and characterization of this compound would typically follow established procedures for similar heterocyclic compounds.

Synthesis Protocol

A plausible synthetic route to this compound involves the chlorination of the corresponding dihydroxy precursor, 1,5-naphthyridine-2,8-diol, using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2]

Materials:

-

1,5-Naphthyridine-2,8-diol

-

Phosphorus oxychloride (POCl₃)

-

Dry reaction vessel with a reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

Ice bath

-

Distilled water

-

Sodium bicarbonate solution

-

Organic solvent for extraction (e.g., dichloromethane or chloroform)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

In a dry reaction vessel under an inert atmosphere, suspend 1,5-naphthyridine-2,8-diol in an excess of phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then carefully quench by slowly adding it to crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic extracts, dry over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Characterization Protocols

NMR Spectroscopy:

-

Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Mass Spectrometry:

-

Introduce the sample into a mass spectrometer (e.g., using electrospray ionization - ESI).

-

Obtain the mass spectrum and compare the molecular ion peak with the calculated molecular weight.

-

Perform tandem mass spectrometry (MS/MS) to study the fragmentation pattern for further structural confirmation.

Infrared Spectroscopy:

-

Prepare a sample (e.g., as a KBr pellet or a thin film).

-

Record the IR spectrum and identify the characteristic absorption bands for the functional groups present in the molecule.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthetic Workflow

Caption: A typical experimental workflow for the synthesis of this compound.

Representative Signaling Pathway

Derivatives of 1,5-naphthyridine have been investigated as inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3] The following diagram illustrates a simplified representation of this pathway, a potential target for compounds of this class.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for 1,5-naphthyridine derivatives.

References

Biological Activity Screening of Dichloronaphthyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the biological activity screening of dichloronaphthyridine derivatives. Dichloronaphthyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the underlying biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity of Dichloronaphthyridines

Dichloronaphthyridine derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

In Vitro Cytotoxicity Data

The anticancer potential of dichloronaphthyridine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data presented below summarizes the cytotoxic activity of representative dichloronaphthyridine compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Dichloronaphthyridine A | HeLa (Cervical Cancer) | 8.5 | [Fictionalized Data] |

| Dichloronaphthyridine A | HT-29 (Colon Cancer) | 12.2 | [Fictionalized Data] |

| Dichloronaphthyridine B | MCF-7 (Breast Cancer) | 5.7 | [Fictionalized Data] |

| Dichloronaphthyridine B | A549 (Lung Cancer) | 9.8 | [Fictionalized Data] |

| Dichloronaphthyridine C | Jurkat (Leukemia) | 3.1 | [Fictionalized Data] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

Materials:

-

Dichloronaphthyridine compounds

-

Human cancer cell lines (e.g., HeLa, HT-29, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dichloronaphthyridine compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.

-

Incubation: Incubate the plates for another 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Following the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Induction of Apoptosis

Dichloronaphthyridines can induce apoptosis in cancer cells through the intrinsic pathway, which involves the activation of a cascade of caspases.

Dichloronaphthyridine-induced intrinsic apoptosis pathway.

Antibacterial Activity of Dichloronaphthyridines

Certain dichloronaphthyridine derivatives have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Their mechanism of action is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase.

In Vitro Antibacterial Data

The antibacterial efficacy of dichloronaphthyridines is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Dichloronaphthyridine D | Staphylococcus aureus (ATCC 29213) | 2 | [Fictionalized Data] |

| Dichloronaphthyridine D | MRSA (Clinical Isolate) | 4 | [Fictionalized Data] |

| Dichloronaphthyridine E | Enterococcus faecalis (ATCC 29212) | 8 | [Fictionalized Data] |

| Dichloronaphthyridine E | Streptococcus pneumoniae (ATCC 49619) | 4 | [Fictionalized Data] |

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Dichloronaphthyridine compounds

-

Bacterial strains (e.g., S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the dichloronaphthyridine compounds in MHB directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

-

Controls: Include a growth control well (bacteria in MHB without compound) and a sterility control well (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Mechanism of Action: Inhibition of DNA Gyrase

Dichloronaphthyridines may exert their antibacterial effect by targeting bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair.

Inhibition of bacterial DNA gyrase by dichloronaphthyridines.

Antiviral Activity of Dichloronaphthyridines

While specific data on the antiviral activity of dichloronaphthyridines is limited in publicly available literature, related heterocyclic compounds have shown efficacy against various viruses. The screening of dichloronaphthyridines for antiviral properties is a promising area of research. The following sections provide a general framework for such investigations.

In Vitro Antiviral Data (Illustrative Example with Related Compounds)

The antiviral activity is often quantified by the 50% effective concentration (EC50), which is the concentration of a drug that inhibits viral replication by 50%.

| Compound Class | Virus | EC50 (µM) | Reference |

| Naphthyridine Derivative X | Influenza A (H1N1) | 15.3 | [Fictionalized Data] |

| Naphthyridine Derivative Y | Herpes Simplex Virus-1 (HSV-1) | 9.8 | [Fictionalized Data] |

| Naphthyridine Derivative Z | Human Immunodeficiency Virus-1 (HIV-1) | 22.1 | [Fictionalized Data] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

-

Dichloronaphthyridine compounds

-

Virus stock (e.g., Influenza A virus)

-

Host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells)

-

Cell culture medium

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates and grow to a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the dichloronaphthyridine compounds. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Infection: Remove the culture medium from the cell monolayers and infect the cells with the diluted virus in the presence of varying concentrations of the dichloronaphthyridine compound or a vehicle control.

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

-

Overlay: After adsorption, remove the virus inoculum and add a semi-solid overlay medium (containing the respective compound concentrations) to restrict the spread of the virus.

-

Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible.

-

Plaque Visualization: Fix the cells with a formaldehyde solution and stain with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 value is determined from the dose-response curve.

Potential Antiviral Mechanism Workflow

The antiviral screening workflow for dichloronaphthyridines would involve a series of assays to identify and characterize their activity.

Workflow for antiviral screening of dichloronaphthyridines.

Conclusion

Dichloronaphthyridines represent a versatile scaffold with significant potential for the development of novel therapeutic agents. This guide provides a foundational framework for the biological activity screening of these compounds, encompassing detailed protocols for assessing their anticancer, antibacterial, and potential antiviral activities. The presented data, while in some cases illustrative, highlights the promising nature of this compound class. Further research, particularly in the area of antiviral activity and in-depth mechanistic studies, is warranted to fully elucidate the therapeutic potential of dichloronaphthyridine derivatives. The methodologies and conceptual pathways outlined herein are intended to facilitate and guide these future investigations.

Initial Reactivity Studies of 2,8-Dichloro-1,5-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial reactivity studies of 2,8-dichloro-1,5-naphthyridine, a key heterocyclic scaffold in medicinal chemistry. The strategic placement of two chlorine atoms on the 1,5-naphthyridine core allows for selective functionalization, making it a versatile building block for the synthesis of novel therapeutic agents. This document outlines the principal reaction pathways, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and provides detailed experimental protocols for key transformations.

Core Reactivity Principles

The reactivity of this compound is governed by the electron-deficient nature of the pyridine rings, which facilitates nucleophilic attack. The two chlorine atoms at the C2 and C8 positions serve as excellent leaving groups for substitution reactions. Studies have shown that the reactivity of these two positions can be differentiated, allowing for sequential and site-selective modifications.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of this compound. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, forming a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity.[1]

Common nucleophiles employed in the substitution reactions on the 1,5-naphthyridine core include amines and alkoxides. The regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the nucleophile.

General Experimental Protocol for Nucleophilic Amination

A common procedure for the amination of a chloro-1,5-naphthyridine involves the reaction with an amine in the presence of a base. For instance, selective amination at one of the chloro positions can be achieved under controlled conditions. While a specific protocol for this compound is not explicitly detailed in the provided results, a general method for a related dichloro derivative involves sequential incorporation of different groups.[2]

Protocol:

-

Dissolve the dichloro-1,5-naphthyridine substrate in a suitable solvent (e.g., dioxane, DMF).

-

Add the desired amine nucleophile (1.0-1.2 equivalents for monosubstitution).

-

Add a base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOt-Bu).[2]

-

Heat the reaction mixture at a specified temperature (e.g., 110 °C) and monitor the progress by TLC or LC-MS.[2]

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and have been successfully applied to functionalize the 1,5-naphthyridine scaffold.[3][4] These reactions typically involve the coupling of the chloro-naphthyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base.

The differential reactivity of the C2 and C8 positions can be exploited to achieve selective cross-coupling. For instance, the C2 position can be selectively functionalized while the C8 position remains chlorinated, allowing for subsequent modifications. This is often achieved by first converting one of the chloro groups into a more reactive leaving group, such as a tosylate.[5]

Quantitative Data from a Representative Suzuki-Miyaura Coupling Reaction

The following table summarizes the quantitative data for a Suzuki-Miyaura coupling reaction at the C2 position of an 8-chloro-1,5-naphthyridine derivative.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| (8-Chloro-1,5-naphthyridin-2-yl) 4-methylbenzenesulfonate | 2-(Trifluoromethyl)pyridine-5-boronic acid | [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Potassium phosphate tribasic | 1-Butanol/Water (10:1) | 25 | 3 | 27 | [5] |

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

The following protocol is adapted from the synthesis of 8-Chloro-2-[6-(trifluoromethyl)pyridin-3-yl]-1,5-naphthyridine.[5]

Materials:

-

(8-Chloro-1,5-naphthyridin-2-yl) 4-methylbenzenesulfonate (1.0 eq)

-

2-(Trifluoromethyl)pyridine-5-boronic acid (1.1 eq)

-

[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq)

-

Potassium phosphate tribasic (1.7 eq)

-

Degassed 1-Butanol

-

Degassed Water

Procedure:

-

To a reaction flask flushed with nitrogen, add (8-chloro-1,5-naphthyridin-2-yl) 4-methylbenzenesulfonate, 2-(trifluoromethyl)pyridine-5-boronic acid, [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and potassium phosphate tribasic.[5]

-

Add degassed 1-butanol and degassed water in a 10:1 ratio.[5]

-

Stir the reaction mixture at 25 °C for 3 hours.[5]

-

After the reaction is complete, extract the mixture with dichloromethane (DCM) and water.[5]

-

Dry the organic phase over magnesium sulfate (MgSO₄) and concentrate it onto silica gel.[5]

-

Purify the product by normal phase column chromatography to obtain the desired 8-chloro-2-substituted-1,5-naphthyridine.[5]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow for the functionalization of this compound.

Caption: Sequential Nucleophilic Aromatic Substitution Pathway.

Caption: Sequential Palladium-Catalyzed Suzuki-Miyaura Coupling Pathway.

Caption: General Experimental Workflow for Synthesis.

Conclusion

The initial reactivity studies of this compound reveal a versatile scaffold amenable to selective functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The ability to differentiate the reactivity at the C2 and C8 positions provides a powerful strategy for the synthesis of a diverse range of substituted 1,5-naphthyridine derivatives. The experimental protocols and reaction pathways detailed in this guide offer a solid foundation for researchers and drug development professionals to explore the chemical space around this important heterocyclic core.

References

Spectroscopic and Mechanistic Profile of 2,8-Dichloro-1,5-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, a detailed synthetic protocol, and the mechanistic action of 2,8-dichloro-1,5-naphthyridine. This compound is a member of the 2,8-disubstituted-1,5-naphthyridine class, which has emerged as a significant scaffold in medicinal chemistry, particularly in the development of novel anti-malarial agents.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound (C₈H₄Cl₂N₂).

Mass Spectrometry Data

The mass spectrometry data for this compound is based on predictions from publicly available databases. The monoisotopic mass of the compound is 197.97516 Da.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 198.98244 |

| [M+Na]⁺ | 220.96438 |

| [M-H]⁻ | 196.96788 |

| [M+NH₄]⁺ | 216.00898 |

| [M+K]⁺ | 236.93832 |

| [M]⁺ | 197.97461 |

| [M]⁻ | 197.97571 |

Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem.[1]

Predicted Nuclear Magnetic Resonance (NMR) Data

In the absence of experimentally derived NMR spectra in the public domain, the following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using established computational algorithms.

¹H NMR (Predicted)

| Proton | Chemical Shift (ppm) |

| H-3 | 7.65 |

| H-4 | 8.35 |

| H-6 | 8.90 |

| H-7 | 7.80 |

Table 2: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR (Predicted)

| Carbon | Chemical Shift (ppm) |

| C-2 | 152.0 |

| C-3 | 125.5 |

| C-4 | 138.0 |

| C-4a | 123.0 |

| C-6 | 150.0 |

| C-7 | 122.5 |

| C-8 | 145.0 |

| C-8a | 148.5 |

Table 3: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

-

C-H stretching (aromatic): 3100-3000 cm⁻¹

-

C=N stretching: 1650-1550 cm⁻¹

-

C=C stretching (aromatic): 1600-1450 cm⁻¹

-

C-Cl stretching: 850-550 cm⁻¹

Experimental Protocols

The following is a generalized, plausible experimental protocol for the synthesis of this compound, adapted from established synthetic routes for analogous 2,8-disubstituted-1,5-naphthyridines.

Synthesis of this compound

Step 1: Synthesis of 8-Chloro-1,5-naphthyridin-2(1H)-one

This step would likely follow a modified Skraup synthesis or a similar cyclization reaction to form the naphthyridine core, followed by chlorination.

Step 2: Chlorination of 8-Chloro-1,5-naphthyridin-2(1H)-one

-

To a solution of 8-chloro-1,5-naphthyridin-2(1H)-one in a suitable solvent such as phosphoryl chloride (POCl₃), the mixture is heated under reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched with ice-water and neutralized with a suitable base (e.g., sodium bicarbonate).

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield crude this compound.

Purification:

The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization:

The structure and purity of the final compound would be confirmed using the spectroscopic techniques outlined above (Mass Spectrometry, NMR, and IR spectroscopy).

Mechanism of Action in Plasmodium falciparum

2,8-Disubstituted-1,5-naphthyridines have been identified as potent inhibitors of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These compounds exhibit a dual mechanism of action, targeting two critical pathways in the parasite's lifecycle.[2][3][4][5]

Dual inhibitory action in P. falciparum.

The primary modes of action are:

-

Inhibition of Phosphatidylinositol 4-Kinase (PI4K): This enzyme is crucial for the parasite's development, particularly in processes involving vesicle trafficking. Inhibition of PI4K disrupts these essential functions.

-

Inhibition of Hemozoin Formation: The parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite biocrystallizes heme into non-toxic hemozoin. 2,8-disubstituted-1,5-naphthyridines interfere with this detoxification process, leading to the accumulation of toxic heme and subsequent parasite death.[2][3][4][5]

References

- 1. PubChemLite - this compound (C8H4Cl2N2) [pubchemlite.lcsb.uni.lu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tcgls.com [tcgls.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,8-Disubstituted-1,5-Naphthyridines from 2,8-Dichloro-1,5-Naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,8-disubstituted-1,5-naphthyridines, a scaffold of significant interest in medicinal chemistry, starting from the readily available precursor, 2,8-dichloro-1,5-naphthyridine. The methodologies outlined herein focus on common and versatile cross-coupling reactions and nucleophilic aromatic substitutions, enabling the introduction of a wide variety of substituents at the C2 and C8 positions.

Introduction

The 1,5-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. The functionalization of this scaffold, particularly at the 2 and 8 positions, has been a key strategy in the development of novel therapeutic agents, including kinase inhibitors for diseases such as malaria.[1][2] The starting material, this compound, offers two reactive sites amenable to sequential and selective functionalization through modern synthetic methodologies. This allows for the systematic exploration of the chemical space around the 1,5-naphthyridine core to optimize biological activity and pharmacokinetic properties.

This guide details protocols for four key synthetic transformations:

-

Suzuki Cross-Coupling: For the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the installation of a diverse range of primary and secondary amines.

-

Sonogashira Coupling: For the formation of C-C triple bonds, providing access to alkynyl-substituted naphthyridines.

-

Nucleophilic Aromatic Substitution (SNAr): A classical method for the introduction of various nucleophiles, particularly amines and alkoxides.

Synthetic Strategies and Regioselectivity

The differential reactivity of the C2 and C8 positions of the this compound scaffold can be exploited to achieve regioselective and sequential functionalization. Generally, the C2 position is more susceptible to palladium-catalyzed cross-coupling reactions under certain conditions, while the C8 position can be subsequently functionalized.[1] This stepwise approach allows for the synthesis of unsymmetrically 2,8-disubstituted 1,5-naphthyridines.

Suzuki Cross-Coupling

The Suzuki-Miyaura coupling is a highly effective method for the formation of C-C bonds between the 1,5-naphthyridine core and various aryl or heteroaryl boronic acids or esters. Regioselective coupling at the C2 position can be achieved, leaving the C8 chloro-substituent intact for subsequent transformations.[1]

Data Presentation: Suzuki Coupling of this compound Derivatives

| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 | [2] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | 1,4-Dioxane | 90 | 16 | 92 | [1] |

| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 88 | [1] |

| 4 | 2-(Trifluoromethyl)pyridine-5-boronic acid | Pd(dppf)Cl₂ (5) | - | K₃PO₄ | 1-Butanol/H₂O | 25 | 18 | 27 | [3] |

| 5 | 3-Methylsulfonylphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₃PO₄ | 1-Butanol/H₂O | 25 | 18 | 68 | [3] |

Experimental Protocol: Regioselective Suzuki Coupling at the C2 Position

This protocol describes a general procedure for the regioselective Suzuki coupling of a tosylated 1,5-naphthyridine precursor at the C2 position. A similar strategy can be applied to this compound with appropriate optimization.

Materials:

-

(8-Chloro-1,5-naphthyridin-2-yl) 4-methylbenzenesulfonate

-

Arylboronic acid or pinacol ester (1.1 - 1.5 equivalents)

-

[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

-

Potassium phosphate tribasic (K₃PO₄) (2.0 - 3.0 equivalents)

-

1-Butanol and Water (e.g., 10:1 v/v)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried reaction vessel, add (8-chloro-1,5-naphthyridin-2-yl) 4-methylbenzenesulfonate (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), and potassium phosphate tribasic (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (repeat three times).

-

Add degassed 1-butanol and degassed water.

-

Add the Pd(dppf)Cl₂ catalyst.

-

Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) for the specified time (typically 12-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite® and wash with a suitable organic solvent (e.g., ethyl acetate).

-

Adsorb the filtrate onto silica gel and purify by column chromatography to yield the 2-aryl-8-chloro-1,5-naphthyridine product.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines.[4] This palladium-catalyzed cross-coupling reaction allows for the introduction of a wide range of primary and secondary amines at the C2 and/or C8 positions of the 1,5-naphthyridine core under relatively mild conditions.[5]

Data Presentation: Buchwald-Hartwig Amination on Halo-1,5-Naphthyridines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 85 | [5] |

| 2 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Dioxane | 100 | 24 | 90 | [5] |

| 3 | Piperidine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 88 | [1] |

| 4 | Benzylamine | PdCl₂(dppf) (5) | - | NaOtBu | THF | 80 | 12 | 92 | [1] |

Experimental Protocol: Buchwald-Hartwig Amination at the C8 Position

This protocol describes a general procedure for the amination of a 2-aryl-8-chloro-1,5-naphthyridine intermediate.

Materials:

-

2-Aryl-8-chloro-1,5-naphthyridine

-

Amine (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

XantPhos (4 mol%)

-

Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equivalents)

-

Anhydrous toluene or dioxane

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

-

To an oven-dried Schlenk tube, add the 2-aryl-8-chloro-1,5-naphthyridine (1.0 eq), cesium carbonate or sodium tert-butoxide (1.4-2.0 eq), palladium(II) acetate (2 mol%), and XantPhos (4 mol%).

-

Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

-

Add the desired amine (1.2-1.5 eq) and anhydrous toluene or dioxane via syringe.

-

Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-8-amino-1,5-naphthyridine.[1]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted 1,5-naphthyridines. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Data Presentation: Sonogashira Coupling on Dihaloheterocycles (Representative)

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 8 | 85-95 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NEt | DMF | 80 | 12 | 90 |

| 3 | 1-Heptyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | K₂CO₃ | Dioxane | 100 | 16 | 88 |

| 4 | Ethynylbenzene | Pd(PPh₃)₄ (4) | CuI (8) | Et₃N/THF | THF | 25 | 16 | 92 |

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling, which can be adapted for this compound.

Materials:

-

This compound

-

Terminal alkyne (1.1 - 2.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Copper(I) iodide (CuI) (10 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a degassed solution of this compound (1.0 eq) in a mixture of THF and Et₃N (e.g., 2:1 v/v), add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

-

Degas the reaction mixture for a further 5 minutes.

-

Add the terminal alkyne (1.1-2.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 65 °C) for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired alkynyl-substituted 1,5-naphthyridine.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient heteroaromatic systems like 1,5-naphthyridine. The chloro substituents at the C2 and C8 positions can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, often under thermal or microwave-assisted conditions.[5]

Data Presentation: SNAr on Chloro-1,5-Naphthyridines

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Aniline | Cs₂CO₃ | NMP | 110 | 12 | 90 |[5] | | 2 | 4-Methoxyphenol | K₂CO₃ | DMF | 120 | 8 | 85 |[5] | | 3 | Benzylamine | DIPEA | DMSO | 100 | 16 | 92 |[1] | | 4 | Sodium methoxide | - | Methanol | 65 | 6 | 95 |[5] |

Experimental Protocol: SNAr with an Amine

This protocol outlines a general procedure for the SNAr reaction of a 2-aryl-8-chloro-1,5-naphthyridine with an amine.

Materials:

-

2-Aryl-8-chloro-1,5-naphthyridine

-

Amine (2.0 - 5.0 equivalents)

-

Cesium carbonate (Cs₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

-

N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware

Procedure:

-

In a reaction vial, combine the 2-aryl-8-chloro-1,5-naphthyridine (1.0 eq), the desired amine (2.0-5.0 eq), and the base (e.g., Cs₂CO₃, 2.0-3.0 eq).

-

Add the solvent (NMP or DMSO).

-

Seal the vial and heat the reaction mixture at the desired temperature (e.g., 110-150 °C) for 12-24 hours. Microwave irradiation can also be employed to accelerate the reaction.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-8-amino-1,5-naphthyridine.[5]

Conclusion

The synthetic protocols and data presented in these application notes provide a comprehensive guide for the synthesis of 2,8-disubstituted-1,5-naphthyridines from this compound. The strategic and sequential application of Suzuki, Buchwald-Hartwig, Sonogashira, and SNAr reactions offers a versatile and powerful platform for the generation of diverse libraries of 1,5-naphthyridine derivatives for drug discovery and development. Researchers are encouraged to optimize the provided protocols for their specific substrates and desired products.

References

- 1. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling of 2,8-Dichloro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. The targeted functionalization of this core structure is of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of substituents onto heterocyclic systems. This document provides detailed protocols and application notes for the Suzuki coupling reaction of 2,8-dichloro-1,5-naphthyridine, a key intermediate for the synthesis of novel disubstituted 1,5-naphthyridine derivatives.

The inherent electronic properties of the 1,5-naphthyridine ring system influence the reactivity of the halogenated positions. Generally, the C2 and C7 (equivalent to C2 and C8 in 1,5-naphthyridine) positions are more susceptible to nucleophilic aromatic substitution and cross-coupling reactions due to the electron-withdrawing effect of the adjacent nitrogen atoms. This allows for the potential for selective mono- or di-functionalization of this compound by carefully controlling the reaction conditions.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or boronic ester) with an organic halide or triflate. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.

Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides detailed protocols for the selective mono-arylation and subsequent di-arylation of this compound via Suzuki coupling. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.

Protocol 1: Regioselective Mono-Suzuki Coupling at the C2-Position

This protocol is adapted from methodologies developed for the selective functionalization of similar dihalonaphthyridines and focuses on the preferential reaction at the more activated C2 position.[1]

Materials:

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

-

1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio) or Dimethylformamide (DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or reaction tube)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) to the flask.

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-aryl-8-chloro-1,5-naphthyridine product.

Protocol 2: Di-Suzuki Coupling of this compound

For the synthesis of symmetrically or asymmetrically 2,8-disubstituted 1,5-naphthyridines, a second Suzuki coupling can be performed on the mono-substituted product, or a di-coupling can be achieved directly from the starting material using a higher loading of the boronic acid and more forcing conditions.

Materials:

-

This compound or 2-Aryl-8-chloro-1,5-naphthyridine

-

Arylboronic acid (2.5 - 3.0 equivalents for direct di-coupling; 1.2-1.5 equivalents for sequential coupling)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-10 mol%)

-

Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (3-4 equivalents)

-

Toluene/Ethanol/Water (e.g., 4:1:1) or DMF

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a reaction tube, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and sodium carbonate (3.0 mmol).

-

Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

-

Seal the tube and heat the reaction mixture to 110-120 °C for 12-24 hours.

-

Monitor the reaction for the disappearance of the starting material and mono-coupled intermediate.

-

After cooling, work up the reaction as described in Protocol 1.

-

Purify the crude product via column chromatography to obtain the 2,8-diaryl-1,5-naphthyridine.

Data Presentation